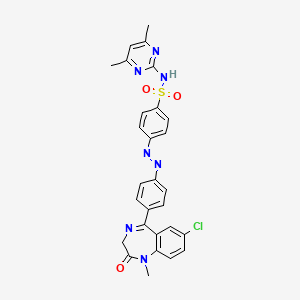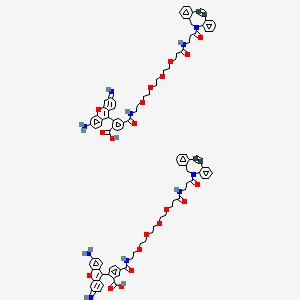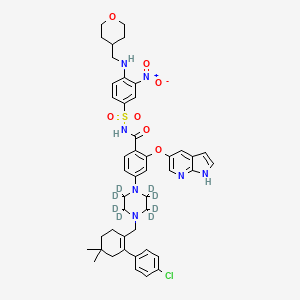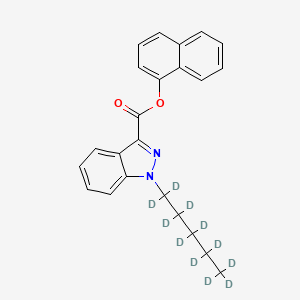
Methylcyclopropene-PEG4-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcyclopropene-PEG4-NHS is a specialized chemical compound used primarily as a linker in bio-conjugation processes. It contains a terminal N-hydroxysuccinimide (NHS) group and a methylcyclopropene group linked through a linear polyethylene glycol (PEG) chain. This compound is known for its high reactivity and specificity, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and other bio-conjugation applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylcyclopropene-PEG4-NHS involves several steps, starting with the preparation of the PEG chain, followed by the introduction of the methylcyclopropene and NHS groups. The PEG chain is typically synthesized through polymerization reactions, and the methylcyclopropene group is introduced via a cyclopropanation reaction. The NHS group is then attached through an esterification reaction, using reagents such as N-hydroxysuccinimide and a suitable activating agent .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methylcyclopropene-PEG4-NHS undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Cycloaddition Reactions: The methylcyclopropene group participates in inverse electron demand Diels-Alder reactions with tetrazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reactions are typically carried out in aqueous or organic solvents at neutral to slightly basic pH.
Cycloaddition Reactions: Tetrazines are used as reagents, and the reactions occur under mild buffer conditions without the need for toxic catalysts.
Major Products Formed
Substitution Reactions: The major products are amide-linked conjugates.
Cycloaddition Reactions: The major products are cycloadducts formed between the methylcyclopropene and tetrazine groups.
Aplicaciones Científicas De Investigación
Methylcyclopropene-PEG4-NHS has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bio-conjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of Methylcyclopropene-PEG4-NHS involves the formation of stable covalent bonds with primary amines through the NHS ester group. This reaction results in the conjugation of the PEG chain to the target molecule. The methylcyclopropene group can undergo cycloaddition reactions with tetrazines, forming stable cycloadducts. These reactions are highly specific and occur under mild conditions, making this compound an effective tool for bio-conjugation .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-NHS: Another PEG-based linker with a dibenzocyclooctyne (DBCO) group instead of the methylcyclopropene group.
Azide-PEG4-NHS: Contains an azide group for click chemistry applications.
Uniqueness
Methylcyclopropene-PEG4-NHS is unique due to its methylcyclopropene group, which allows for inverse electron demand Diels-Alder reactions with tetrazines. This feature provides high specificity and efficiency in bio-conjugation applications, distinguishing it from other PEG-based linkers .
Propiedades
Fórmula molecular |
C21H32N2O10 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H32N2O10/c1-16-14-17(16)15-32-21(27)22-5-7-29-9-11-31-13-12-30-10-8-28-6-4-20(26)33-23-18(24)2-3-19(23)25/h14,17H,2-13,15H2,1H3,(H,22,27) |
Clave InChI |
BHFOICZXOKKKOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC1COC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


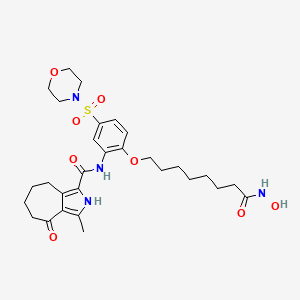
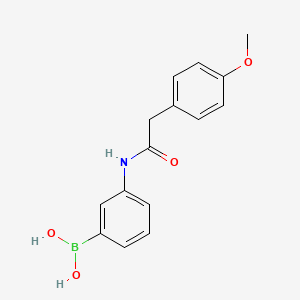
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)

![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)

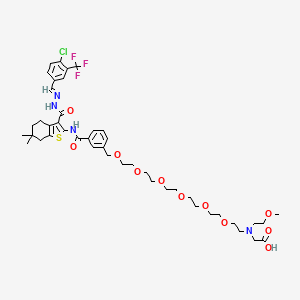
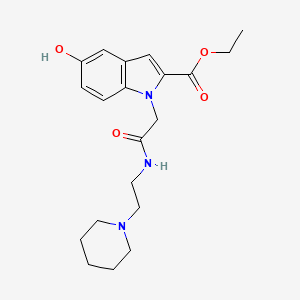
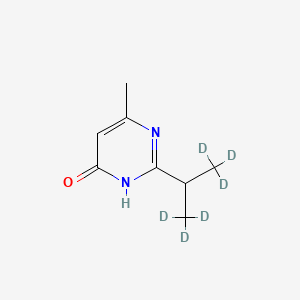
methyl dihydrogen phosphate](/img/structure/B12416408.png)
